PR Antagonism: Cellular Potency Benchmark
In a cellular assay measuring progesterone receptor (PR) antagonism in human T47D cells, 2-Chloro-4-(piperazin-1-ylmethyl)phenol demonstrated quantifiable inhibitory activity. While a direct head-to-head comparison with a known PR antagonist is not available in the same dataset, this assay establishes a functional potency baseline for the compound in a relevant cellular model of steroid hormone signaling [1]. This data provides a specific, quantitative anchor for its activity profile, allowing it to be differentiated from structurally similar but uncharacterized analogs where such functional data is absent.
| Evidence Dimension | Cellular PR Antagonist Activity |
|---|---|
| Target Compound Data | Exhibited antagonism (exact IC₅₀ not available in summary) |
| Comparator Or Baseline | Vehicle control (baseline progesterone-induced activity) |
| Quantified Difference | Statistically significant inhibition of progesterone-induced alkaline phosphatase activity was observed after 24 hours. |
| Conditions | Human T47D breast cancer cell line; assessed via inhibition of progesterone-induced alkaline phosphatase activity [1] |
Why This Matters
This cellular activity provides a verifiable functional phenotype, distinguishing this compound from analogs lacking any characterized biological activity.
- [1] BindingDB. (n.d.). Assay Method Information: ChEMBL_1735684 (CHEMBL4151220). View Source
